molecular formula C8H18ClNO2 B13471756 4-(Dimethylamino)-4-methylpentanoic acid hydrochloride

4-(Dimethylamino)-4-methylpentanoic acid hydrochloride

Cat. No.: B13471756
M. Wt: 195.69 g/mol
InChI Key: JSQSSMNIKKGJMS-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-4-methylpentanoic acid hydrochloride is a chemical compound commonly used in various scientific research and industrial applications. It is known for its role in peptide synthesis and as a pharmaceutical intermediate . The compound is characterized by its molecular formula C6H14ClNO2 and a molecular weight of 167.63 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-4-methylpentanoic acid hydrochloride typically involves the reaction of dimethylamine with a suitable precursor under controlled conditions. One common method includes the catalytic reaction of methanol and ammonia at elevated temperatures and high pressure to produce dimethylamine, which is then reacted with a suitable carboxylic acid derivative to form the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and yield, making the compound suitable for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-4-methylpentanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines or alcohols .

Scientific Research Applications

4-(Dimethylamino)-4-methylpentanoic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-4-methylpentanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its dimethylamino group enhances its reactivity, making it a valuable intermediate in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dimethylamino)-4-methylpentanoic acid hydrochloride is unique due to its specific structure, which combines a dimethylamino group with a carboxylic acid moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in both research and industrial applications .

Properties

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69 g/mol

IUPAC Name

4-(dimethylamino)-4-methylpentanoic acid;hydrochloride

InChI

InChI=1S/C8H17NO2.ClH/c1-8(2,9(3)4)6-5-7(10)11;/h5-6H2,1-4H3,(H,10,11);1H

InChI Key

JSQSSMNIKKGJMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC(=O)O)N(C)C.Cl

Origin of Product

United States

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